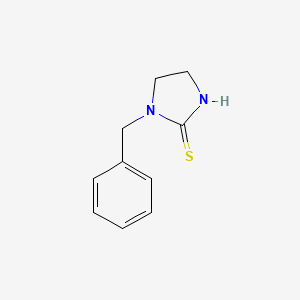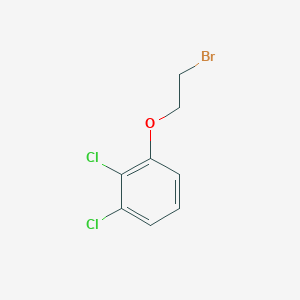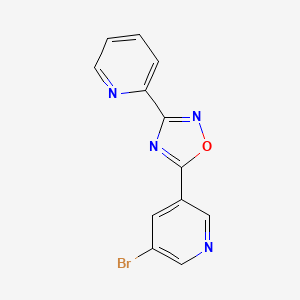
5-(5-bromopyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
Overview
Description
5-(5-bromopyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique structure combining pyridine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromopyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with 5-bromo-3-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(5-bromopyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the oxadiazole ring.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-(5-bromopyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(5-bromopyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)-5-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a bromopyridyl group.
3-(Pyridin-2-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Contains a methylphenyl group, offering different electronic properties.
Uniqueness
5-(5-bromopyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can be further functionalized through substitution reactions
Properties
Molecular Formula |
C12H7BrN4O |
|---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
5-(5-bromopyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H7BrN4O/c13-9-5-8(6-14-7-9)12-16-11(17-18-12)10-3-1-2-4-15-10/h1-7H |
InChI Key |
UXFNVLVNPRELJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
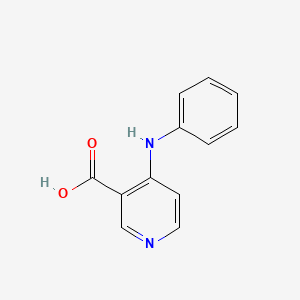
![4-[(3S)-3-fluoropyrrolidin-1-yl]piperidine](/img/structure/B8689404.png)

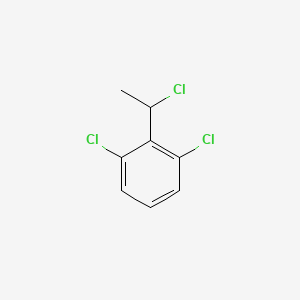
![(R)-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8689425.png)
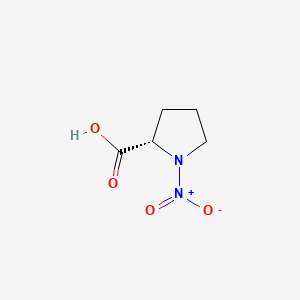
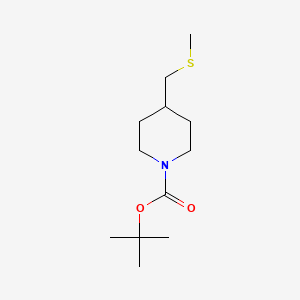
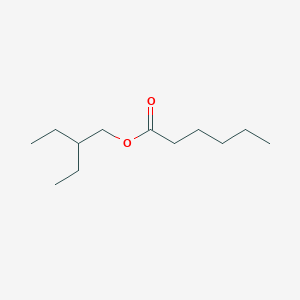

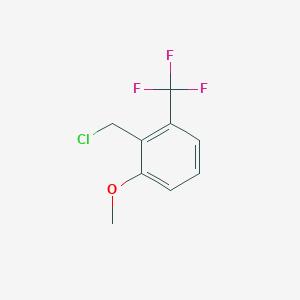
![4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8689455.png)
![1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B8689467.png)
